1-(4-methoxy-3-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolopyrimidine core fused with a phenyl-substituted triazole ring, linked via a piperazine bridge to a 4-methoxy-3-methylbenzenesulfonyl group. Its structural complexity allows for diverse biological interactions, particularly in enzyme inhibition pathways.
Properties
IUPAC Name |
7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-16-14-18(8-9-19(16)32-2)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYVGHKUKPFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in a significant alteration in cell cycle progression, effectively halting the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 forms a complex with cyclin A or E, driving the cell cycle from the G1 phase into the S phase. By inhibiting CDK2, this compound prevents this transition, effectively halting the cell cycle. This can lead to apoptosis, or programmed cell death, in cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could potentially be effective in treating certain types of cancer.
Biological Activity
1-(4-methoxy-3-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound with potential therapeutic applications. Its unique structure combines a piperazine moiety with a triazolopyrimidine and a sulfonyl group, suggesting diverse biological activities. This article reviews its biological activity based on synthesized research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances its binding affinity to target proteins, potentially acting as an inhibitor or modulator in various biochemical pathways.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits inhibitory effects on cancer cell proliferation in vitro. |
| Antimicrobial Properties | Demonstrates activity against various bacterial strains. |
| CNS Activity | Shows potential as a central nervous system agent based on preliminary studies. |
| Enzyme Inhibition | Inhibits specific enzymes linked to disease pathways (e.g., kinases). |
Antitumor Activity
A study evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
In vitro assays demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations, indicating its potential as an antibiotic agent.
CNS Activity
Preliminary pharmacological assessments suggested that the compound might possess neuroprotective properties. Behavioral tests in rodent models indicated improvements in memory and learning tasks when treated with the compound.
Comparative Analysis
The biological activity of this compound can be compared with similar piperazine derivatives:
| Compound | Antitumor Activity | Antimicrobial Activity | CNS Activity |
|---|---|---|---|
| 1-(4-methoxy-3-methylbenzenesulfonyl)-4-{...} | Moderate | Significant | Potential |
| 1-(4-chlorobenzenesulfonyl)-4-{...} | High | Moderate | Low |
| 1-(methylbenzenesulfonyl)-4-{...} | Low | Significant | Moderate |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on IUPAC names and standard atomic weights.
Key Differences in Pharmacophoric Elements
Substituent Effects on Bioactivity: The 4-methoxy-3-methylbenzenesulfonyl group in the target compound provides a balance of hydrophobicity (methyl) and hydrogen-bonding capacity (methoxy, sulfonyl), critical for kinase ATP-binding pocket interactions. Phenyl vs. 3-Methoxyphenyl (): The phenyl group in the target compound may enhance π-π stacking in hydrophobic pockets, while 3-methoxyphenyl introduces steric hindrance and altered electronic effects .
Piperazine Linker Modifications: Compounds with propanone () or ethyl acetate () side chains exhibit increased conformational flexibility, which may improve membrane permeability but reduce binding specificity .
Triazolopyrimidine Core Variations: Replacement with imidazo[4,5-b]pyridine () or pyrazolo[4,3-d]pyrimidinone () alters hydrogen-bonding patterns, affecting selectivity for kinases (e.g., imidazo derivatives target Aurora kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
